molecular formula C15H33N3O3 B1329713 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine CAS No. 3768-41-0

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine

Cat. No.: B1329713
CAS No.: 3768-41-0
M. Wt: 303.44 g/mol
InChI Key: CVGZYBYVLMNLGK-UHFFFAOYSA-N
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Description

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with hydroxypropyl groups and a bis(2-hydroxypropyl)aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine typically involves the reaction of piperazine with 2-hydroxypropylamine and 2-chloropropanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as:

    Reactant Mixing: Combining piperazine, 2-hydroxypropylamine, and 2-chloropropanol.

    Reaction: Conducting the reaction at elevated temperatures and pressures to enhance reaction rates.

    Purification: Using techniques such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxypropyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes or the binding affinity of receptors. Additionally, the piperazine ring can interact with various biological pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxypropyl)aniline: Similar in structure but with an aniline ring instead of a piperazine ring.

    N,N-Bis(2-hydroxyethyl)piperazine: Contains hydroxyethyl groups instead of hydroxypropyl groups.

    N,N-Bis(2-hydroxypropyl)ethanolamine: Features an ethanolamine backbone rather than a piperazine ring.

Uniqueness

1-(2-(N,N-Bis(2-hydroxypropyl)amino)ethyl)-4-(2-hydroxypropyl)piperazine is unique due to its combination of a piperazine ring and hydroxypropyl groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

1-[4-[2-[bis(2-hydroxypropyl)amino]ethyl]piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3O3/c1-13(19)10-17-7-4-16(5-8-17)6-9-18(11-14(2)20)12-15(3)21/h13-15,19-21H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGZYBYVLMNLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CCN(CC(C)O)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958720
Record name 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-41-0
Record name NSC 78475
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Record name NSC78475
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Record name 1,1'-({2-[4-(2-Hydroxypropyl)piperazin-1-yl]ethyl}azanediyl)di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-(N,N-BIS-(2-HYDROXYPROPYL)-AMINO)-ETHYL)-4-(2-HYDROXYPROPYL)-PIPERAZINE
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